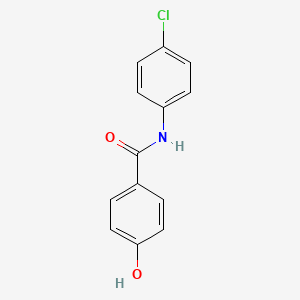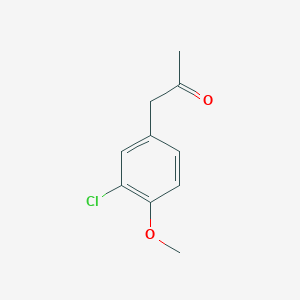
1-(3-Chloro-4-methoxyphenyl)propan-2-one
Overview
Description
“1-(3-Chloro-4-methoxyphenyl)propan-2-one” is a chemical compound with the CAS Number: 90617-51-9 . It has a molecular weight of 198.65 . The IUPAC name for this compound is 1-(3-chloro-4-methoxyphenyl)acetone .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H11ClO2/c1-7(12)5-8-3-4-10(13-2)9(11)6-8/h3-4,6H,5H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 198.65 . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Synthesis and Stereochemistry
- Research explores the synthesis and stereochemistry of complex molecules derived from similar compounds, highlighting their applications in creating diastereomeric pairs through C-C coupling and subsequent reactions. Such processes are foundational in the development of new materials and drugs, demonstrating the chemical versatility of these compounds (Schickaneder et al., 1979).
Antimicrobial and Antioxidant Activities
- Studies on derivatives have shown antimicrobial and antioxidant activities, indicating potential applications in developing new antibiotics or preservatives. The research includes synthesis and evaluation of various derivatives against pathogens and their antioxidant capacity, which could inform the design of compounds with improved biological activities (Čižmáriková et al., 2020).
Molecular Docking and Biological Functions
- Investigations into the molecular structure and docking studies of related compounds reveal insights into their potential as anticancer or antimicrobial agents. Such research helps in the identification of compounds' binding efficiency and mechanism of action against various proteins, offering pathways to new therapeutic agents (Viji et al., 2020).
Photocyclization to Flavones
- The photochemical behavior of specific chloro-substituted derivatives leading to cyclization to flavones has been studied, showcasing applications in synthetic organic chemistry and the production of flavones, compounds known for their varied biological activities (Košmrlj & Šket, 2007).
Thermal Decomposition Kinetics
- The thermal decomposition kinetics of nickel (II) complexes with substituted derivatives have been analyzed, providing important data for the development of materials and catalysts. Understanding these kinetics is crucial for applications in material science and engineering (Mallikarjun, 1992).
Antimicrobial Study of Synthesized Compounds
- Synthesis and antimicrobial study of derivatives offer insights into their efficacy against specific pathogens, contributing to the search for new antimicrobial agents. Such research is vital in the face of rising antibiotic resistance, pointing towards potential new drug candidates (Sadgir et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)propan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7(12)5-8-3-4-10(13-2)9(11)6-8/h3-4,6H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQBWGUQLMBLHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-[4-(dimethylamino)benzyl]acetamide](/img/structure/B3024546.png)




![7-Chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3024557.png)
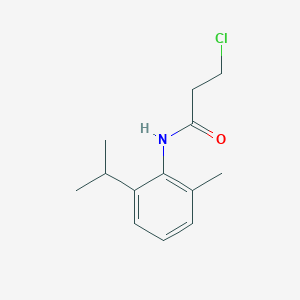

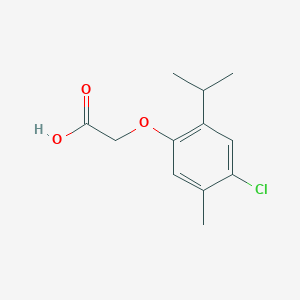
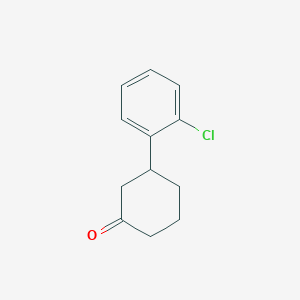
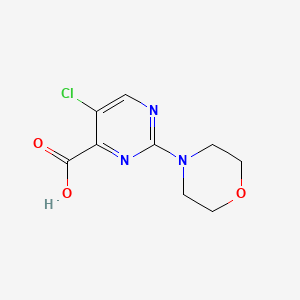
![4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid](/img/structure/B3024565.png)
